2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
2-(3-oxobenzo[f]chromen-2-yl)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O3/c24-20-14-7-3-4-8-17(14)22-19(23-20)16-11-15-13-6-2-1-5-12(13)9-10-18(15)26-21(16)25/h1-11H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQONAXYUDYGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC5=CC=CC=C5C(=O)N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation with Chromen Derivatives
To attach the 3-oxo-benzo[f]chromen group, 3-oxo-3H-benzo[f]chromen-2-carbaldehyde (11 ) is synthesized via:
-
Cyclization of 2-hydroxy-1-naphthaldehyde with diketene or acetyl chloride to form the chromen-3-one scaffold.
-
Vilsmeier–Haack formylation to introduce the aldehyde group at position 2.
Condensation of 6a with 11 in glacial acetic acid and anhydrous sodium acetate at 100°C yields the target compound (1 ). The reaction is monitored by TLC, and the product is isolated via recrystallization from ethanol/water (yield: ~65–70%).
Alternative Pathways for Enhanced Efficiency
One-Pot Tandem Synthesis
A streamlined approach combines anthranilic acid, substituted anilines, and 3-oxo-benzo[f]chromen-2-carbaldehyde in a single reactor. Acetic anhydride acts as both solvent and dehydrating agent, facilitating sequential cyclization and condensation (yield: ~60%).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, heating anthranilic acid, aniline, and 11 at 150°C for 15 minutes in acetic acid achieves a 75% yield.
Structural Characterization and Validation
Critical analytical data for the target compound include:
-
FT-IR : C=O stretches at 1,710 cm⁻¹ (quinazolinone) and 1,680 cm⁻¹ (chromen-3-one).
-
¹H-NMR (DMSO-d₆): δ 8.45 (s, 1H, chromen H-2), 7.85–7.20 (m, 10H, aromatic), 4.30 (s, 2H, CH₂).
-
MS : m/z 397 [M+H]⁺, with fragments at m/z 225 (quinazolinone) and 173 (chromen).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Stepwise condensation | Reflux, 6–7 hours | 65–70 | High purity, scalable |
| One-pot synthesis | Reflux, 8 hours | 60 | Reduced steps |
| Microwave-assisted | 150°C, 15 minutes | 75 | Rapid, energy-efficient |
Challenges and Optimization Strategies
-
Low Solubility : Recrystallization from DMF/water improves purity but reduces yield (~10% loss).
-
Regioselectivity : Electron-withdrawing groups on the aniline ring direct condensation to the desired position.
-
Side Reactions : Over-oxidation of the chromen moiety is mitigated by controlled reaction times .
Chemical Reactions Analysis
Types of Reactions
2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination under UV light.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and halogenated compounds, respectively.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a complex structure that combines features of both benzofuran and quinazoline moieties. The synthesis typically involves multi-step organic reactions that may include cyclization and functional group modifications. For instance, the reaction pathways often utilize starting materials like benzofuran derivatives and quinazoline precursors, employing catalysts and specific conditions to achieve the desired product.
Anticancer Properties
Research indicates that 2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer cells. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In vitro studies reveal that it exhibits activity against several bacterial strains, including Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .
Anti-inflammatory Effects
Emerging research points to anti-inflammatory effects associated with this compound. It may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
- Antitumor Activity Evaluation : A study evaluated the antitumor activity of various synthesized derivatives of this compound against the MCF-7 breast cancer cell line. Results indicated a dose-dependent inhibition of cell growth, with some derivatives showing enhanced potency compared to standard chemotherapeutics .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus. The results showed that certain derivatives had a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, highlighting their potential as alternative treatments for bacterial infections .
Data Table: Biological Activities Summary
Mechanism of Action
The mechanism of action of 2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one and analogous compounds:
Key Findings:
Structural Diversity and Bioactivity: The benzo[f]chromene-dihydroquinazolinone hybrid exhibits dual functionality: antiproliferative activity (via ROS elevation and apoptosis) and fluorescence properties absent in purely dihydroquinazolinone derivatives . In contrast, COX-2 inhibitory activity is prominent in sulfonamide-functionalized dihydroquinazolinones (e.g., 47.1% inhibition in ), highlighting the role of electron-withdrawing substituents in enzyme targeting.
Synthetic Flexibility: Microwave/ultrasonic-assisted synthesis (used for antimicrobial quinazolinones ) contrasts with the classical Knoevenagel method, which prioritizes high yield and purity for benzo[f]chromene intermediates .
Stability and Solubility: The benzo[f]chromene-derived compound’s carbonyl chloride intermediate is hydrolysis-prone, necessitating immediate use , whereas ethylaminomethyl or sulfanyl derivatives (e.g., ) exhibit better stability due to non-reactive substituents.
Mechanistic Divergence :
- Tankyrase 2 inhibitors (e.g., ) rely on aromatic substituents for protein binding, while antitumor benzo[f]chromene derivatives depend on planar chromophores for DNA intercalation or ROS generation .
Pharmacological Limitations: Combining dihydroquinazolinone with thioxothiazolidinone () failed to enhance cytotoxicity, suggesting steric hindrance or unfavorable pharmacokinetics compared to the benzo[f]chromene hybrid.
Biological Activity
The compound 2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-oxo-3H-benzo[f]chromene derivatives with various amines or hydrazones under controlled conditions. The resulting structure features a fused chromene and quinazoline moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds related to this structure have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported IC50 values ranging from 1.184 µM to 9.379 µM for derivatives exhibiting similar structural features, indicating promising anticancer activity compared to standard chemotherapeutics like cabozantinib .
The mechanism underlying the anticancer effects involves apoptosis induction and cell cycle arrest. In vitro assays indicated that treatment with these compounds led to significant increases in apoptotic cell populations. For example, one derivative caused a 55.41% arrest in the G0/G1 phase of the cell cycle in HCT-116 cells, suggesting a potent ability to inhibit cell proliferation .
Antimicrobial Activity
In addition to anticancer properties, derivatives of the compound have shown antimicrobial activity against several bacterial strains, including Staphylococcus aureus. The structure-activity relationship studies suggest that modifications in the chromene and quinazoline moieties can enhance antimicrobial efficacy .
Table 1: Biological Activities of Related Compounds
| Compound Name | IC50 (µM) | Activity Type | Reference |
|---|---|---|---|
| This compound | 1.184 - 9.379 | Anticancer | |
| 4-(3-hydroxy-benzofuran-2-yl)coumarins | <10 | Antimicrobial | |
| Novel quinazoline derivatives | 19.90 - 20.27 | Cytotoxicity |
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor efficacy of a series of quinazoline derivatives against human breast cancer cell lines (MCF-7). The results indicated that modifications in the chromene structure significantly improved cytotoxicity .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds, demonstrating effective inhibition against Gram-positive bacteria with minimal cytotoxic effects on human cells .
Q & A
Q. What are the optimal synthetic routes for 2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one?
Methodological Answer: The synthesis of quinazolinone derivatives often involves multi-step reactions. For analogous compounds:
- Cyclocondensation : React anthranilamide with aldehyde/ketone derivatives in aqueous media using catalysts like graphene oxide nanosheets to enhance yield and reduce reaction time .
- Nitration : Use activated carbon as a catalyst for regioselective nitration of the quinazolinone core, optimizing temperature (60–80°C) and solvent (acetic acid) .
- Hydrogenation : Reduce intermediates with 2,3-diazetidinone under hydrogen gas for final product isolation .
Q. Table 1: Representative Synthetic Approaches
| Method | Key Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclocondensation | Graphene oxide catalyst, H₂O, 80°C | 65–78% | |
| Nitration | Activated carbon, HNO₃, 70°C | 55–70% | |
| Hydrogenation | H₂, Pd/C, ethanol, RT | 70–85% |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns. For example, aromatic protons in the chromenone moiety typically resonate at δ 7.2–8.5 ppm .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking in the quinazolinone core) with a resolution ≤1.8 Å .
- High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) using a C18 column and methanol/water mobile phase (70:30 v/v) .
Advanced Research Questions
Q. What strategies mitigate low yields in the synthesis of this compound?
Methodological Answer:
- Catalyst Optimization : Replace traditional acids with graphene oxide nanosheets to improve reaction efficiency and reduce byproducts .
- Solvent Systems : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates, or switch to green solvents (e.g., ethanol/water mixtures) for eco-friendly synthesis .
- Reaction Time Monitoring : Track reaction progress via TLC or in-situ IR to terminate reactions at optimal conversion points .
Q. How does this compound interact with biological targets like tankyrase enzymes?
Methodological Answer:
- Structural Mimicry : The quinazolinone scaffold mimics ADP-ribose binding motifs, competitively inhibiting tankyrase-2 (IC₅₀ ~50 nM). Perform docking studies using PDB ID 4I9I (tankyrase-2 co-crystallized with a similar inhibitor) .
- Biochemical Assays : Use fluorescence polarization assays to measure displacement of a fluorescent NAD⁺ analog from the enzyme’s active site .
Q. How can computational modeling predict substituent effects on bioactivity?
Methodological Answer:
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., the 3-oxo group in the chromenone ring) for electrophilic substitution .
- QSAR Models : Corporate Hammett constants (σ) of substituents to predict cytotoxicity trends. For example, electron-withdrawing groups at the 2-position enhance antitumor activity .
Q. What experimental approaches resolve contradictions in reported pharmacological data?
Methodological Answer:
- Standardized Assay Protocols : Address variability in IC₅₀ values by using identical cell lines (e.g., HCT-116 for colorectal cancer) and incubation times (72 hours) .
- Metabolic Stability Tests : Evaluate hepatic microsomal stability to differentiate intrinsic activity from pharmacokinetic artifacts .
Q. How can researchers address analytical challenges in detecting trace impurities?
Methodological Answer:
Q. What are the key considerations for designing structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold Modularity : Synthesize analogs with varying substituents (e.g., halogens at the 6-position, methoxy groups on the benzochromenone ring) to assess steric/electronic effects .
- Biological Profiling : Test analogs against a panel of kinase targets (e.g., EGFR, VEGFR2) to identify off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
